molecular formula C24H31ClN4O2 B2597657 [6-Chloro-4-(4-cyclohexylpiperazin-1-yl)quinolin-3-yl](morpholin-4-yl)methanone CAS No. 1326930-01-1

[6-Chloro-4-(4-cyclohexylpiperazin-1-yl)quinolin-3-yl](morpholin-4-yl)methanone

Cat. No.: B2597657
CAS No.: 1326930-01-1
M. Wt: 442.99
InChI Key: GQLZVMSTTNLBJQ-UHFFFAOYSA-N
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Description

6-Chloro-4-(4-cyclohexylpiperazin-1-yl)quinolin-3-ylmethanone: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core substituted with a chloro group and a piperazine ring, further modified with a cyclohexyl group and a morpholine moiety. Its intricate structure suggests potential utility in medicinal chemistry, particularly in the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-(4-cyclohexylpiperazin-1-yl)quinolin-3-ylmethanone typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Piperazine Substitution: The piperazine ring, substituted with a cyclohexyl group, can be introduced through nucleophilic substitution reactions.

    Morpholine Addition: The final step involves the addition of the morpholine moiety to the quinoline core, which can be facilitated by using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can target the quinoline core, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chloro group on the quinoline ring can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, alkoxides

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinolines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

6-Chloro-4-(4-cyclohexylpiperazin-1-yl)quinolin-3-ylmethanone:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-4-(4-cyclohexylpiperazin-1-yl)quinolin-3-ylmethanone involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which also feature a quinoline core.

    Piperazine Derivatives: Compounds such as piperazine itself and its various substituted forms.

    Morpholine Derivatives: Compounds like morpholine and its derivatives.

Uniqueness

  • The combination of a quinoline core with both piperazine and morpholine moieties makes 6-Chloro-4-(4-cyclohexylpiperazin-1-yl)quinolin-3-ylmethanone unique.
  • Its specific substitution pattern and the presence of a chloro group add to its distinct chemical properties and potential applications.

Properties

IUPAC Name

[6-chloro-4-(4-cyclohexylpiperazin-1-yl)quinolin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31ClN4O2/c25-18-6-7-22-20(16-18)23(21(17-26-22)24(30)29-12-14-31-15-13-29)28-10-8-27(9-11-28)19-4-2-1-3-5-19/h6-7,16-17,19H,1-5,8-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQLZVMSTTNLBJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C(=O)N5CCOCC5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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